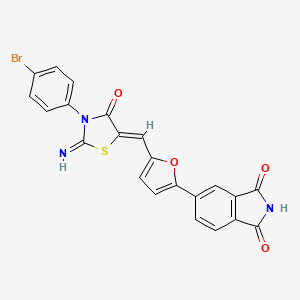

BMS-3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BMS-3 es un potente inhibidor de la quinasa LIM 1 y la quinasa LIM 2, con valores de concentración inhibitoria mitad máxima de 5 nanomolares y 6 nanomolares, respectivamente . Este compuesto ha despertado un interés significativo debido a su capacidad para interferir con la progresión del ciclo celular e inducir el arresto mitótico, convirtiéndolo en una herramienta valiosa en la investigación del cáncer .

Aplicaciones Científicas De Investigación

BMS-3 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de quinasas y sus efectos en los procesos celulares.

Biología: Se emplea en estudios que investigan el papel de la quinasa LIM en la regulación del ciclo celular y la dinámica del citoesqueleto.

Medicina: Se explora como un posible agente terapéutico en el tratamiento del cáncer debido a su capacidad para inducir el arresto mitótico e inhibir el crecimiento tumoral.

Industria: Se utiliza en el desarrollo de nuevos medicamentos y sondas químicas para diversos objetivos biológicos

Mecanismo De Acción

BMS-3 ejerce sus efectos inhibiendo la quinasa LIM 1 y la quinasa LIM 2, que están involucradas en la fosforilación de la cofilina, una proteína que regula la dinámica de los filamentos de actina. Al inhibir estas quinasas, this compound interrumpe el citoesqueleto de actina, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas . Los objetivos moleculares y las vías involucradas incluyen la vía quinasa LIM-cofilina, que desempeña un papel crucial en la motilidad y división celular .

Análisis Bioquímico

Biochemical Properties

BMS-3 plays a significant role in biochemical reactions, particularly in the signaling of Rho family GTPases to cytoskeletal proteins, including cofilin and tubulin . It interacts with these enzymes and proteins, inhibiting their activity and altering the biochemical reactions they are involved in .

Cellular Effects

It is known that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is primarily through the inhibition of LIMK1 and LIMK2, which play crucial roles in cell migration and division .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de BMS-3 implica múltiples pasos, comenzando con la preparación de intermediarios clave. El proceso generalmente incluye los siguientes pasos:

Formación de la Estructura Principal: La estructura principal de this compound se sintetiza a través de una serie de reacciones de condensación y ciclización. Esto implica el uso de reactivos como dicloro-fluorobenceno y varias aminas bajo condiciones controladas de temperatura y presión.

Modificaciones del Grupo Funcional: Los pasos posteriores implican la introducción de grupos funcionales que mejoran la actividad inhibitoria del compuesto. Estas modificaciones se logran a través de reacciones como halogenación, nitración y sulfonación.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se escala para satisfacer la demanda. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Las técnicas avanzadas como la química de flujo continuo y la síntesis automatizada se utilizan a menudo para mejorar la eficiencia y la reproducibilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

BMS-3 experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción que involucran this compound normalmente utilizan agentes como el borohidruro de sodio o el hidruro de litio y aluminio para producir formas reducidas del compuesto.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en solventes acuosos u orgánicos a temperaturas moderadas.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio; normalmente se realiza en condiciones anhidras para evitar reacciones secundarias.

Productos Principales

Comparación Con Compuestos Similares

Compuestos Similares

BMS-5: Otro inhibidor de la quinasa LIM con actividad inhibitoria similar pero diferentes propiedades farmacocinéticas.

VX-680: Un inhibidor de quinasas que se dirige a la quinasa Aurora, mostrando efectos similares en la progresión del ciclo celular, pero a través de un mecanismo diferente.

Inhibidores de ROCK: Compuestos que inhiben la quinasa de proteína asociada a Rho, afectando la dinámica del citoesqueleto de manera similar a los inhibidores de la quinasa LIM.

Unicidad de BMS-3

This compound es único debido a su alta potencia y selectividad para la quinasa LIM 1 y la quinasa LIM 2. Su capacidad para inducir el arresto mitótico y la apoptosis en las células cancerosas lo convierte en una herramienta valiosa para la investigación del cáncer y el desarrollo terapéutico potencial .

Propiedades

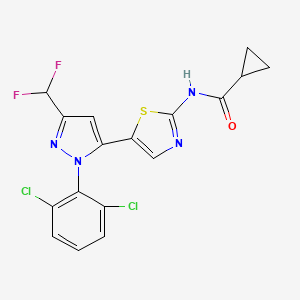

IUPAC Name |

N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2F2N4OS/c18-9-2-1-3-10(19)14(9)25-12(6-11(24-25)15(20)21)13-7-22-17(27-13)23-16(26)8-4-5-8/h1-3,6-8,15H,4-5H2,(H,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGGBHCJSAEIAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC=C(S2)C3=CC(=NN3C4=C(C=CC=C4Cl)Cl)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2F2N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary metabolic pathway of 2-{Butyryl-[2′-(4,5-dimethyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-1)?

A1: In vitro and in vivo studies identified CYP3A4 as the primary enzyme responsible for metabolizing BMS-1. This led to rapid metabolic clearance and significant inter-animal variability in cynomolgus monkeys. []

Q2: How does the fluorinated analog, 2-{butyryl-[2′-(4-fluoro-5-methyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-3), address the metabolic limitations of BMS-1?

A2: Replacing the 4-methyl group on the isoxazole ring of BMS-1 with fluorine (yielding this compound) resulted in two key improvements:

Q3: What is the role of cyclin-dependent kinase (CDK) activity in the viability of neutrophils?

A3: High-throughput live-cell imaging revealed that mouse and human neutrophil viability is highly dependent on CDK activity. This finding highlights CDK as a potential therapeutic target in leukemia. []

Q4: How does the kinase inhibitor this compound compare to cytotoxic drugs in terms of their effect on neutrophils and hematopoietic progenitor cells?

A4: Unlike most cytotoxic drugs, which show limited impact on neutrophil viability while remaining toxic to hematopoietic progenitor cells, this compound demonstrated the potential to induce apoptosis in leukemic cell lines while sparing primary mouse and human neutrophils. []

Q5: What is the significance of Mcl-1 in neutrophil sensitivity to CDK inhibition?

A5: The study found that Mcl-1 haploinsufficiency sensitized neutrophils to CDK inhibition, indicating that Mcl-1 is a direct target of CDK inhibitors like this compound. []

Q6: What is the primary function of the this compound Radiometer blood gas analyzer in the context of these studies?

A6: The this compound Radiometer blood gas analyzer served as a reference instrument for measuring blood gas parameters (pH, pCO2, pO2) in various experimental settings. [, , ]

Q7: How was the this compound blood gas analyzer used to evaluate the Gas-STAT fluorescence sensor system?

A7: The study compared the performance of the Gas-STAT fluorescence sensors for continuous blood gas monitoring during cardiopulmonary bypass and hypothermia against the this compound, used as a reference standard for discrete blood sample analysis. []

Q8: How did researchers address the temperature sensitivity of the this compound blood gas analyzer during evaluation of the Gas-STAT system?

A8: Since the Gas-STAT measured blood gas parameters at the actual blood temperature within the extracorporeal circuit, researchers interpolated reference measurements obtained from the this compound at fixed temperatures (25°C and 37°C) to match the Gas-STAT's temperature for accurate comparison. []

Q9: What physiological parameters were measured using the this compound blood gas analyzer in the study on neonatal lambs during hypothermia?

A9: The this compound blood gas analyzer was used to assess acid-base balance in neonatal lambs subjected to hypothermia, specifically measuring blood pH and pCO2. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B606154.png)

![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B606158.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B606165.png)